molecular formula C9H10N2O B1631360 5-Methoxy-2-methyl-2H-indazole CAS No. 541539-88-2

5-Methoxy-2-methyl-2H-indazole

Cat. No.: B1631360
CAS No.: 541539-88-2
M. Wt: 162.19 g/mol
InChI Key: RMHPLDTVLLYJAQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C9H10N2O It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-methyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with COX-2 and 5-lipoxygenase suggests that it may play a role in modulating inflammatory responses in cells. By inhibiting the production of inflammatory mediators such as PGE2 and TNF-α, this compound can potentially reduce inflammation and associated cellular damage . Furthermore, its effects on matrix metalloproteinase-13 (MMP-13) indicate a potential role in regulating extracellular matrix remodeling and tissue repair.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. By inhibiting 5-lipoxygenase, it prevents the formation of pro-inflammatory leukotrienes from arachidonic acid . Additionally, its interaction with COX-2 leads to the inhibition of prostaglandin synthesis, further reducing inflammation . These binding interactions highlight the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated sustained anti-inflammatory effects, with minimal degradation observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, potential toxic effects may arise, including gastrointestinal disturbances and hepatotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including hydroxylation and demethylation, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential therapeutic targets.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials might include 5-methoxyphenylhydrazine and a suitable methyl ketone.

Reaction Conditions:

    Catalyst: Acidic conditions, such as hydrochloric acid or sulfuric acid.

    Solvent: Methanol or ethanol.

    Temperature: Reflux conditions are often employed to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the Fischer indole synthesis for scale-up. This includes:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 5-Methoxy-2-methylindazole-3-carboxylic acid.

    Reduction: this compound-3-amine.

    Substitution: 5-Methoxy-2-methyl-3-bromo-2H-indazole.

Scientific Research Applications

5-Methoxy-2-methyl-2H-indazole has several applications in scientific research:

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Medicine

    Anticancer Research: Studied for its potential cytotoxic effects against cancer cell lines.

    Antimicrobial Agents: Explored for its antibacterial and antifungal properties.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxyindazole: Similar structure but without the methyl group at the 2-position.

    2-Methylindazole: Similar to 5-Methoxy-2-methyl-2H-indazole but without the methoxy group.

Uniqueness

This compound is unique due to the presence of both the methoxy and methyl groups, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

5-methoxy-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPLDTVLLYJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454944
Record name 5-Methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541539-88-2
Record name 5-Methoxy-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541539-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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